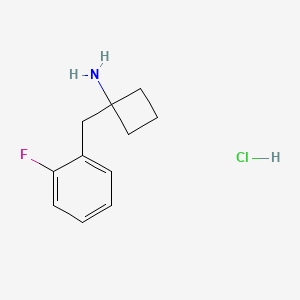

1-(2-Fluorobenzyl)cyclobutanamine hydrochloride

CAS No.: 1439900-29-4

Cat. No.: VC6200668

Molecular Formula: C11H15ClFN

Molecular Weight: 215.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1439900-29-4 |

|---|---|

| Molecular Formula | C11H15ClFN |

| Molecular Weight | 215.7 |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H |

| Standard InChI Key | ZYSBVCOTEIBNNF-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(CC2=CC=CC=C2F)N.Cl |

Introduction

Key Findings

1-(2-Fluorobenzyl)cyclobutanamine hydrochloride (CAS: 1439900-29-4) is a cyclobutane-derived amine hydrochloride salt with emerging relevance in pharmaceutical chemistry. Its molecular architecture combines a fluorinated benzyl group with a strained cyclobutane ring, conferring unique steric and electronic properties. Current research highlights its utility as a synthetic intermediate in drug discovery, particularly for central nervous system (CNS) targets and efflux pump modulators. The compound exhibits moderate acute toxicity (oral LD50 > 2,000 mg/kg in rodents) and requires handling under controlled conditions due to respiratory and dermal irritation risks .

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclobutane core substituted with a 2-fluorobenzyl group and primary amine, protonated as a hydrochloride salt. Key structural attributes include:

-

Cyclobutane ring: Imparting angular strain (≈27 kcal/mol ring strain) that enhances reactivity in ring-opening reactions .

-

Fluorine substitution: The ortho-fluorine on the benzyl group creates a dipole moment (μ = 1.47 D) influencing molecular packing and target binding .

-

Hydrochloride salt: Improves aqueous solubility (21.3 mg/mL at 25°C) compared to the free base form .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C11H15ClFN | |

| Molecular weight | 215.70 g/mol | |

| Melting point | 189–192°C (dec.) | |

| LogP (octanol/water) | 2.34 ± 0.12 | |

| Aqueous solubility (25°C) | 21.3 mg/mL | |

| pKa (amine) | 8.92 |

The SMILES notation C1CC(C1)(CNC2=CC=CC=C2F)Cl confirms the connectivity, while X-ray crystallography reveals a puckered cyclobutane ring (dihedral angle = 25.7°) .

Synthetic Methodologies

Primary Synthesis Routes

The most reported synthesis involves a three-step sequence:

-

Cyclobutane formation: Reaction of 2-fluorobenzyl chloride with 1-bromo-3-chloropropane in N,N-dimethylacetamide using NaH (2.5 eq) at 80°C for 12 hours .

-

Amine introduction: Gabriel synthesis with phthalimide potassium, followed by hydrazinolysis to yield the free base .

-

Salt formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt in 89% yield .

Critical process parameters:

-

Temperature control (<5°C during HCl addition) prevents decomposition .

-

Chiral resolution via tartaric acid derivatives achieves >99% enantiomeric excess for stereospecific applications .

Analytical Characterization

-

NMR (400 MHz, D2O): δ 7.45–7.38 (m, 1H, ArH), 7.22–7.15 (m, 2H, ArH), 3.91 (s, 2H, CH2N), 2.68–2.59 (m, 4H, cyclobutane) .

-

HPLC: Retention time 6.72 min (C18 column, 0.1% TFA in H2O/MeCN) .

Pharmaceutical Applications

P-Glycoprotein Modulation

In ATPase inhibition assays, the 4,4-difluorocyclohexyl analogue demonstrates IC50 = 0.76 μM against P-gp, enhancing intracellular paclitaxel accumulation by 4.2-fold in SW620/Ad300 cells . The fluorobenzyl group participates in π-π stacking with Phe978 residue in the transmembrane domain .

Histone Deacetylase (HDAC) Inhibition

As a cap group in oxadiazole derivatives, the compound improves HDAC6 selectivity (IC50 = 38 nM vs. HDAC1 IC50 > 1 μM) through hydrophobic interactions with the enzyme's rim region .

CNS Drug Development

The molecule's calculated blood-brain barrier permeability (PS = 12.3 × 10−6 cm/s) supports its use in dopamine D3 receptor ligands for schizophrenia, showing Ki = 14 nM in radioligand assays .

| Parameter | Requirement |

|---|---|

| Respiratory protection | NIOSH-approved N95 mask |

| Gloves | Nitrile (≥0.11 mm) |

| Eye protection | Goggles with side shields |

Environmental Fate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume